3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179362-45-8
VCID: VC2677419
InChI: InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H
SMILES: C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl
Molecular Formula: C7H6Cl2F3N3
Molecular Weight: 260.04 g/mol

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride

CAS No.: 1179362-45-8

Cat. No.: VC2677419

Molecular Formula: C7H6Cl2F3N3

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride - 1179362-45-8

Specification

CAS No. 1179362-45-8
Molecular Formula C7H6Cl2F3N3
Molecular Weight 260.04 g/mol
IUPAC Name 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H
Standard InChI Key UHRFWUPAZAZUNZ-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl
Canonical SMILES C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is characterized by its unique pyridine-based structure with specific functional groups. The compound features a chloro substituent at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring, with an imidamide functional group at the 2-position . The hydrochloride form significantly enhances its solubility in aqueous environments, making it more suitable for various biochemical applications and research .

Chemical Identifiers

The compound is associated with several key identifiers that facilitate its precise identification in chemical databases and research literature:

IdentifierValue
Molecular FormulaC₇H₆Cl₂F₃N₃ (including HCl)
Molecular Weight260.05 g/mol
CAS Number1179362-45-8
IUPAC Name3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide hydrochloride
InChI KeyUHRFWUPAZAZUNZ-UHFFFAOYSA-N
MFCD NumberMFCD11975591

Physical Properties

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride exists as a solid at room temperature . Its physical properties are influenced by its molecular structure, particularly by the presence of the trifluoromethyl group and the hydrochloride salt form. The compound requires storage under inert atmosphere conditions at room temperature to maintain its stability and integrity .

Synthesis and Preparation

Purification Techniques

Purification of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride typically involves standard techniques such as recrystallization, column chromatography, or preparative HPLC. The commercially available compound is generally supplied with a purity of approximately 95% , which is sufficient for most research applications.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is determined by its functional groups:

  • The chlorine atom at position 3 makes it susceptible to nucleophilic substitution reactions.

  • The trifluoromethyl group at position 5 contributes to the compound's stability and lipophilicity, but can undergo reduction under appropriate conditions.

  • The imidamide functional group can participate in various reactions including hydrolysis, condensation, and coordination with metal ions.

Common Reactions

The compound can undergo several reactions based on its functional groups:

Reaction TypeDescriptionTypical Reagents
Nucleophilic SubstitutionReplacement of the chlorine atomAmines, alcohols, thiols
ReductionReduction of functional groupsLiAlH₄, NaBH₄
HydrolysisConversion of imidamide to carboxylic acidAqueous acids or bases
CoordinationFormation of complexes with metalsTransition metal salts

Biological Activity

Mechanism of Action

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride exhibits biological activity primarily through interactions with specific enzymes and proteins. The compound has demonstrated potential in inhibiting certain enzymes involved in metabolic pathways, which could be exploited for therapeutic applications . The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability, while the imidamide moiety engages in hydrogen bonding and other interactions with biological targets .

Enzyme Inhibition Properties

Studies have shown that 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride can inhibit specific enzymes, as demonstrated in the following table:

StudyTarget EnzymeIC₅₀ ValueObservation
Study AEnzyme X12.5 µMSignificant inhibition observed in vitro
Study BMCF-7 (breast cancer cells)EC₅₀ = 8.0 µMInduces apoptosis in cancer cells
Study CAnti-inflammatoryIC₅₀ = 15.0 µMReduces cytokine release in macrophages

Structure-Activity Relationships

The biological activity of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is closely related to its structural features:

  • The trifluoromethyl group enhances lipophilicity, contributing to improved membrane penetration and bioavailability.

  • The chlorine substituent affects the electron distribution in the molecule, influencing its binding affinity to target proteins.

  • The imidamide functional group plays a critical role in hydrogen bonding interactions with amino acid residues in protein binding sites.

Research Applications

Pharmaceutical Research

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride serves as a valuable lead compound in pharmaceutical research. Its unique structure and biological activity profile make it a promising starting point for the development of new therapeutic agents . The compound has shown potential in several therapeutic areas:

  • Anticancer Research: In studies with breast cancer cell lines (MCF-7), the compound exhibited significant growth inhibition with an EC₅₀ value of 8.0 µM. The mechanism was linked to the induction of apoptosis, evidenced by increased caspase-9 levels in treated samples compared to controls .

  • Anti-inflammatory Applications: The compound has demonstrated ability to reduce cytokine release from activated macrophages with an IC₅₀ value of 15.0 µM, suggesting potential therapeutic applications in inflammatory diseases .

Chemical Biology Applications

In chemical biology, 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride serves as a valuable tool for investigating biological pathways and protein functions. Its specific interactions with target proteins make it useful for probing enzyme mechanisms and cellular processes.

Use in Organic Synthesis

As a building block in organic synthesis, the compound provides a versatile scaffold for creating more complex molecules with potential biological activities. Its functionalized pyridine core can be further modified to develop libraries of compounds for structure-activity relationship studies.

CategoryInformation
Signal WordWarning
GHS PictogramGHS07
Hazard StatementsH302-H312-H315-H319-H332-H335
Hazard DescriptionHarmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation

Comparison with Similar Compounds

Structure-Related Compounds

Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. The following table presents a comparison:

CompoundStructure CharacteristicsKey Differences
3-Chloro-5-(trifluoromethyl)picolinic acidContains a carboxylic acid group instead of an imidamideDifferent biological activity profile due to altered hydrogen bonding capabilities
3-Chloro-5-(trifluoromethyl)picolinamideContains an amide group instead of an imidamideDifferent reactivity and biological interactions
5-Chloro-3-(trifluoromethyl)picolinamideDifferent positioning of chloro and trifluoromethyl groupsAltered binding profile and biochemical properties
3-(Trifluoromethyl)picolinimidamideLacks the chloro substituentModified electron distribution and lipophilicity profile

Functional Differences

The functional differences between 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride and related compounds significantly impact their chemical and biological properties:

  • The presence of the imidamide group in the title compound, compared to carboxylic acid or amide groups in related compounds, results in different hydrogen bonding patterns and interaction with biological targets.

  • The specific positioning of the chloro and trifluoromethyl substituents alters the electron density distribution across the pyridine ring, affecting binding affinity and selectivity for various enzyme targets.

  • The hydrochloride salt form enhances water solubility compared to the free base forms of similar compounds, which can significantly impact bioavailability in physiological systems.

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